molecular formula C14H9F5 B1390684 1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene CAS No. 1138445-39-2

1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene

Cat. No. B1390684
M. Wt: 272.21 g/mol
InChI Key: FGKPZXQGLVOLFN-UHFFFAOYSA-N
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Description

The compound “1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene” is a benzene derivative with difluorophenylmethyl and trifluoromethyl substituents. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluorophenylmethyl and trifluoromethyl groups onto a benzene ring. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the difluorophenylmethyl and trifluoromethyl groups. These groups could potentially participate in various types of reactions, including radical trifluoromethylation .

Scientific Research Applications

Catalysis and Synthesis

  • Trifluoromethanesulphonic acid, related to trifluoromethyl groups, demonstrates effective catalysis in the ethylation of benzene, surpassing traditional catalysts like AlCl3 and H2SO4 (Booth, Al-Kinany, & Laali, 1987).
  • Rhenium-catalyzed trifluoromethylation of various aromatic compounds, including benzene derivatives, has been achieved using hypervalent iodine reagents, indicating potential synthetic applications (Mejía & Togni, 2012).
  • 1,2,4-Tris(trifluoromethyl)benzene, structurally related, undergoes selective lithiation and electrophilic substitution, enabling the synthesis of diverse derivatives (Schlosser, Porwisiak, & Mongin, 1998).

Material Science and Polymer Research

  • Fluorine-containing polyethers have been synthesized using highly fluorinated monomers, suggesting applications in creating materials with low dielectric properties and high thermal stability (Fitch et al., 2003).
  • Novel fluorine-containing polyetherimides have been developed from compounds related to trifluoromethyl-substituted benzenes, highlighting the material's potential in high-performance polymers (Yu Xin-hai, 2010).

Chemical and Physical Characterization

  • The molecular structure and conformation of 1,3,5-tris(trifluoromethyl)benzene, a related compound, have been extensively studied, providing insights into the effects of trifluoromethyl groups on molecular geometry (Kolesnikova et al., 2014).
  • Spectroscopic characterization of 2,4,6-tris(trifluoromethyl)phenyllithium, a derivative, reveals insights into the stabilization mechanisms of such compounds, which could inform further research in this area (Stalke & Whitmire, 1990).

Environmental and Green Chemistry

  • Ionic liquids containing trifluoromethyl groups have been used to selectively remove benzene from mixtures with alkanes, demonstrating potential applications in green chemistry for separation processes (Arce et al., 2007).

Future Directions

The future directions for research on this compound could involve further exploration of its properties and potential applications. Given the importance of trifluoromethyl groups in various fields, this compound could be of interest for future studies .

properties

IUPAC Name

1-[difluoro(phenyl)methyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5/c15-13(16,10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17,18)19/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKPZXQGLVOLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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